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Compound of Interest

Compound Name:

2-(4-

(Trifluoromethoxy)phenoxy)acetic

acid

Cat. No.: B188763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(4-
(trifluoromethoxy)phenoxy)acetic acid. Due to the limited availability of public experimental

spectra for this specific compound, this guide presents predicted spectroscopic data based on

the analysis of structurally analogous compounds. The methodologies and interpretations

provided herein are intended to serve as a valuable resource for researchers and professionals

engaged in the synthesis, characterization, and application of this and related molecules.

Chemical Structure and Properties
2-(4-(Trifluoromethoxy)phenoxy)acetic acid is a carboxylic acid derivative characterized by a

phenoxyacetic acid backbone substituted with a trifluoromethoxy group at the para position of

the phenyl ring.
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Property Value

Molecular Formula C₉H₇F₃O₄

Molecular Weight 236.15 g/mol

IUPAC Name 2-(4-(trifluoromethoxy)phenoxy)acetic acid

CAS Number 175277-75-5

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-(4-(trifluoromethoxy)phenoxy)acetic acid.

These predictions are derived from the known spectral characteristics of similar phenoxyacetic

acid derivatives and compounds containing trifluoromethoxy and para-substituted phenyl

groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H -COOH

~7.1-7.2 Doublet 2H Ar-H (ortho to -OCF₃)

~6.9-7.0 Doublet 2H
Ar-H (ortho to -

OCH₂COOH)

~4.6-4.7 Singlet 2H -OCH₂COOH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~170-175 -COOH

~155-160 Ar-C (para to -OCF₃)

~140-145 Ar-C (para to -OCH₂COOH)

~120-125 (quartet, J ≈ 257 Hz) -OCF₃

~120-125 Ar-CH (ortho to -OCF₃)

~115-120 Ar-CH (ortho to -OCH₂COOH)

~65-70 -OCH₂COOH

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Assignment

~ -58 to -60 Singlet -OCF₃

Predicted IR Data (KBr Pellet)
Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (carboxylic acid)

~1700-1730 Strong C=O stretch (carboxylic acid)

~1500-1600 Medium-Strong C=C stretch (aromatic)

~1200-1300 Strong
C-O-C stretch (ether) and C-F

stretch

~1100-1200 Strong C-F stretch

Predicted Mass Spectrometry Data (Electron Ionization,
EI)
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m/z Relative Intensity Assignment

236 Moderate [M]⁺ (Molecular Ion)

191 High [M - COOH]⁺

177 High [M - OCH₂COOH]⁺

149 Moderate [C₇H₄FO₃]⁺

77 Moderate [C₆H₅]⁺

Synthesis Workflow
A plausible synthetic route for 2-(4-(trifluoromethoxy)phenoxy)acetic acid involves the

Williamson ether synthesis, a well-established method for preparing ethers. This would typically

involve the reaction of 4-(trifluoromethoxy)phenol with an α-haloacetic acid ester, followed by

hydrolysis of the resulting ester.

4-(Trifluoromethoxy)phenol

1

Ethyl bromoacetate

Ethyl 2-(4-(trifluoromethoxy)phenoxy)acetate 2 2-(4-(Trifluoromethoxy)phenoxy)acetic acid

Base (e.g., K₂CO₃)
Solvent (e.g., Acetone)

Acid or Base Hydrolysis
(e.g., HCl or NaOH)

Click to download full resolution via product page

Caption: Proposed synthesis of 2-(4-(trifluoromethoxy)phenoxy)acetic acid.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 2-(4-
(trifluoromethoxy)phenoxy)acetic acid. Instrument parameters should be optimized for the

specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of

tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if the solvent does not

contain it.

¹H NMR Spectroscopy:

Spectrometer: 500 MHz or higher field instrument.

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters:

Spectral Width: -2 to 14 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Spectroscopy:

Spectrometer: 125 MHz or corresponding frequency for the available ¹H field.

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Acquisition Parameters:

Spectral Width: 0 to 200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

¹⁹F NMR Spectroscopy:
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Spectrometer: 470 MHz or corresponding frequency.

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters:

Spectral Width: -40 to -80 ppm (centered around the expected trifluoromethoxy signal).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 64-256.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount

of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the

mixture into a transparent disk. Alternatively, a thin film can be prepared by dissolving the

sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the

solvent to evaporate.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the pure KBr pellet or salt plate should be acquired and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source coupled to a

suitable inlet system (e.g., direct insertion probe or gas chromatograph).
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Sample Introduction: Introduce a small amount of the solid sample via a direct insertion

probe or inject a dilute solution of the sample into a GC-MS system.

Acquisition Parameters (EI):

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 50-500.

Scan Speed: 1-2 scans per second.

Spectroscopic Analysis Workflow
The logical flow for the complete spectroscopic characterization of 2-(4-
(trifluoromethoxy)phenoxy)acetic acid is outlined below.

Synthesized Compound

Mass Spectrometry (MS)
- Determine Molecular Weight

- Analyze Fragmentation Pattern

Infrared (IR) Spectroscopy
- Identify Functional Groups

(C=O, O-H, C-O, C-F)

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

- Elucidate Carbon-Hydrogen Framework
- Confirm Presence of Fluorine

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for spectroscopic characterization.

Disclaimer: The spectroscopic data presented in this document are predicted values based on

the analysis of structurally similar compounds and established spectroscopic principles.

Experimental verification is recommended for definitive structural confirmation.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-(4-
(Trifluoromethoxy)phenoxy)acetic Acid: A Technical Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b188763#spectroscopic-analysis-
nmr-ir-ms-of-2-4-trifluoromethoxy-phenoxy-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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